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N-benzyl-1-(2,4-dichlorophenyl)methanamine

Cat. No.: B085178
CAS No.: 14501-87-2
M. Wt: 266.2 g/mol
InChI Key: RJIXZWDWKCJXBS-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenylmethanamine Chemistry

N-benzyl-1-(2,4-dichlorophenyl)methanamine belongs to the broad class of organic compounds known as substituted phenylmethanamines. The core structure of these compounds features a phenyl ring and a methanamine group, with various substituents attached to either or both of these moieties. The specific substitutions on the phenyl ring and the nitrogen atom of the methanamine group give rise to a vast array of derivatives with diverse chemical and physical properties.

The parent compound, benzylamine (B48309), consists of a benzyl (B1604629) group attached to an amino group. The substitution on the phenyl ring, as seen in this compound with two chlorine atoms, significantly influences the electron density and steric hindrance around the aromatic system. Furthermore, the N-substitution with a benzyl group classifies it as a secondary amine, which impacts its reactivity and potential applications in synthesis. The study of substituted phenylmethanamines is a cornerstone of medicinal chemistry and materials science, as the introduction of different functional groups allows for the fine-tuning of a molecule's properties for specific applications.

Research Significance of this compound and its Analogs

While specific research focusing solely on this compound is limited in publicly available literature, the significance of this compound and its analogs can be inferred from the broader research on substituted N-benzylphenylmethanamines. This class of compounds is recognized for its versatile chemical scaffold, which serves as a building block in the synthesis of more complex molecules.

Analogs of this compound have been investigated for a variety of potential applications. For instance, the introduction of different substituents on the phenyl rings can modulate the biological activity of the resulting molecules. Research on structurally similar compounds, such as N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine, has explored their potential as antagonists for specific receptors. researchgate.net These studies highlight the importance of the dichlorophenyl and benzyl moieties in molecular recognition and interaction. The investigation of such analogs provides a framework for understanding the potential research value of this compound as a chemical intermediate or as a candidate for further functionalization.

Scope and Research Objectives for this compound

The primary research objectives for a compound like this compound would likely revolve around its utility in organic synthesis and the exploration of its fundamental chemical properties. Key areas of investigation would include:

Synthetic Methodology: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. This could involve exploring various catalytic systems and reaction conditions to optimize yield and purity.

Chemical Reactivity: Investigating the reactivity of the secondary amine and the substituted phenyl rings to understand how the compound can be further modified to create novel chemical entities.

Physicochemical Characterization: Thoroughly characterizing its physical and chemical properties, such as its solubility, stability, and spectroscopic data, to establish a comprehensive profile for future research and applications.

Exploration as a Scaffold: Utilizing this compound as a starting material or key intermediate in the synthesis of more complex molecules with potential applications in materials science or as probes for biological systems.

The scope of research would be to establish a foundational understanding of this specific molecule to enable its use in more advanced and applied chemical research.

Detailed Research Findings

Detailed, peer-reviewed research findings specifically on this compound are not extensively available. However, chemical supplier databases provide basic physicochemical data for the compound and its hydrochloride salt.

Physicochemical Properties of this compound Hydrochloride chembk.comchemicalbook.com

PropertyValue
CAS Number 63915-67-3
Molecular Formula C₁₄H₁₄Cl₃N
Molecular Weight 302.63 g/mol

Note: Data is for the hydrochloride salt of the compound.

The synthesis of substituted phenylmethanamines, in general, can be achieved through various established organic chemistry methods. Reductive amination is a common and effective strategy. This typically involves the reaction of a substituted benzaldehyde (B42025) with a substituted amine in the presence of a reducing agent. For the synthesis of this compound, this would likely involve the reaction of 2,4-dichlorobenzaldehyde (B42875) with benzylamine.

Structural Analogs of this compound

The study of structural analogs is crucial for understanding structure-activity relationships. Below is a table comparing the target compound with some of its analogs found in the literature.

Compound NameStructureKey Differences from Target Compound
This compound C₁₄H₁₃Cl₂NTarget compound
(R)-N-benzyl-1-(2,4-dichlorophenyl)ethanamine chemicalbook.comC₁₅H₁₅Cl₂NContains an additional methyl group on the carbon linking the dichlorophenyl ring and the nitrogen, creating a chiral center.
N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine researchgate.netC₁₄H₁₁Cl₂N₅The methanamine bridge is replaced by a tetrazol-5-amine group, and the chlorine substitution pattern on the phenyl ring is different.
N-benzyl-1-(2,4-dimethoxyphenyl)methanamine sigmaaldrich.comC₁₆H₁₉NO₂The dichlorophenyl group is replaced by a dimethoxyphenyl group, changing the electronic properties of the aromatic ring.

This comparative analysis of analogs underscores the modularity of the substituted phenylmethanamine scaffold and the potential for creating a wide range of derivatives with distinct properties by altering the substituents on the aromatic rings and the nature of the linking group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl2N B085178 N-benzyl-1-(2,4-dichlorophenyl)methanamine CAS No. 14501-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIXZWDWKCJXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275481
Record name N-benzyl-1-(2,4-dichlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14501-87-2
Record name N-benzyl-1-(2,4-dichlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 1 2,4 Dichlorophenyl Methanamine

Oxidative Transformations and Reaction Mechanisms

The oxidation of N-benzyl-1-(2,4-dichlorophenyl)methanamine can proceed through several pathways, primarily targeting the benzylic C-H bonds and the secondary amine. The specific outcome is highly dependent on the oxidant and reaction conditions.

Detailed Research Findings: Two principal oxidative transformations are anticipated for this compound based on studies of similar secondary benzylamines: oxidative coupling to form an imine and oxidative cleavage of the C-N bond.

Imine Formation: The most common oxidative pathway for benzylamines is the formation of an imine. researchgate.netkoreascience.kr For this compound, this would yield N-(2,4-dichlorobenzylidene)-1-phenylmethanamine . This transformation can be achieved using various catalytic systems, including those based on manganese or copper, often in the presence of an oxygen source or a peroxide. koreascience.krrsc.org The reaction proceeds via the dehydrogenation of the amine. This imine is a known compound, confirming its stability as a potential product. chemsrc.com Under aqueous conditions, this imine can be susceptible to hydrolysis, yielding 2,4-dichlorobenzaldehyde (B42875) and benzylamine (B48309). rsc.org

Oxidative C-N Bond Cleavage: Harsher oxidative conditions or specific reagents can promote the cleavage of the benzylic carbon-nitrogen bond. mdpi.comresearchgate.net Electrochemical oxidation, for example, has been shown to selectively cleave the benzyl (B1604629) C–N bond in related amines, utilizing water as the oxygen source to produce the corresponding aldehyde. mdpi.com This pathway would transform this compound into 2,4-dichlorobenzaldehyde and benzylamine.

The proposed mechanism for oxidative transformations often involves a single-electron transfer (SET) from the nitrogen atom to the oxidant or anode, forming a nitrogen radical cation. mdpi.comresearchgate.net This is followed by deprotonation at the benzylic carbon to give an α-amino-alkyl radical. Subsequent oxidation of this radical to a carbocation (or iminium cation) and reaction with water leads to the cleavage products or, via a different deprotonation step, the imine. mdpi.com

Transformation TypeReagent/Condition ExamplesExpected Major Product(s)
Oxidative CouplingMn(II) / t-BuOOH; O₂, CatalystN-(2,4-dichlorobenzylidene)-1-phenylmethanamine
Oxidative CleavageElectrochemical Oxidation (MeCN/H₂O)2,4-Dichlorobenzaldehyde, Benzylamine
Chlorination/HydrolysisFree Chlorine (e.g., NaOCl)2,4-Dichlorobenzaldehyde, Benzylamine

Reductive Pathways Leading to Amine Derivatives

Reductive processes involving this compound primarily focus on the cleavage of the N-benzyl bond, a common strategy for deprotection in organic synthesis.

Detailed Research Findings: The principal reductive pathway is N-debenzylation, which cleaves the bond between the nitrogen and the unsubstituted benzyl group to yield 1-(2,4-dichlorophenyl)methanamine . This transformation is valuable as the benzyl group is often employed as a removable protecting group for amines.

Catalytic Hydrogenolysis: This is the most prevalent method for N-debenzylation. researchgate.net The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The process is generally clean and efficient, yielding the debenzylated primary amine and toluene (B28343) as a byproduct.

Acid-Facilitated Debenzylation: Certain acids can facilitate the removal of the benzyl group. While strong Lewis acids like AlCl₃ can be effective, they may also promote undesirable side reactions. researchgate.net Milder acidic conditions, sometimes used in conjunction with hydrogenation, can improve selectivity and yield. nih.gov For instance, the use of potassium tert-butoxide in DMSO with an oxygen source has been reported for the debenzylation of N-benzyl-protected heterocycles, suggesting an alternative oxidative debenzylation route under basic conditions. researchgate.net

ReactionReagent/Condition ExamplesExpected Major Product(s)
N-DebenzylationH₂, Pd/C, in a solvent like Ethanol or Methanol (B129727)1-(2,4-Dichlorophenyl)methanamine, Toluene
Acid-Mediated CleavageTrifluoroacetic Acid (TFA)1-(2,4-Dichlorophenyl)methanamine

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring is the target for electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the combined electronic and steric effects of the substituents already present on the ring: the two chlorine atoms and the benzylaminomethyl group.

Detailed Research Findings: No specific experimental studies on the EAS of this compound were identified. However, the regiochemical outcome can be reliably predicted based on established principles of physical organic chemistry.

Directing Effects:

Chlorine atoms: Chlorine is an electron-withdrawing but ortho, para-directing substituent. The chlorine at C-2 directs incoming electrophiles to positions 3 and 5. The chlorine at C-4 also directs to positions 3 and 5.

Benzylaminomethyl group (-CH₂NHCH₂Ph): This group is activating and ortho, para-directing. Attached at C-1, it would direct electrophiles to positions 3 and 5 (positions 2 and 6 are either blocked or sterically hindered by the adjacent chlorine).

Reactivity: The two chlorine atoms are strongly deactivating due to their inductive electron withdrawal. This effect reduces the nucleophilicity of the aromatic ring, making EAS reactions slower and requiring more forcing conditions (e.g., stronger Lewis acids, higher temperatures) compared to benzene (B151609) or toluene.

Given the concerted directing effect of all three substituents towards the C-3 and C-5 positions, electrophilic substitution is expected to occur exclusively at these sites, leading to a mixture of 3- and 5-substituted products.

ReactionTypical ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄N-benzyl-1-(2,4-dichloro-5-nitrophenyl)methanamine
BrominationBr₂, FeBr₃N-benzyl-1-(5-bromo-2,4-dichlorophenyl)methanamine
SulfonationFuming H₂SO₄5-((benzylamino)methyl)-2,4-dichlorobenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-acetyl-2,4-dichlorophenyl)-N-benzylmethanamine

Nucleophilic Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile. This allows it to react with a variety of electrophilic species.

Detailed Research Findings: The nucleophilic character of the amine is fundamental to its reactivity. It readily participates in reactions such as N-alkylation and N-acylation.

N-Alkylation: The secondary amine can react with alkyl halides, such as methyl iodide, in an Sₙ2 reaction to form a tertiary amine. clockss.orgresearchgate.net The product would be a quaternary ammonium (B1175870) salt if a second alkylation occurs, though this is less favorable with bulky substrates. The reaction with an alkyl halide would yield N-alkyl-N-benzyl-1-(2,4-dichlorophenyl)methanamine .

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides is typically rapid and leads to the formation of an amide. reddit.com For example, treatment with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-benzyl-N-(2,4-dichlorobenzyl)acetamide . The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Reaction TypeElectrophile ExampleProduct Structure
N-AlkylationMethyl Iodide (CH₃I)N-benzyl-N-methyl-1-(2,4-dichlorophenyl)methanamine
N-AcylationAcetyl Chloride (CH₃COCl)N-benzyl-N-(2,4-dichlorobenzyl)acetamide
Michael AdditionAcrylonitrile3-(benzyl((2,4-dichlorophenyl)methyl)amino)propanenitrile

Impact of Halogen Substitution on Chemical Transformations

Detailed Research Findings: The impact of the chloro-substituents is multifaceted, affecting the electronic properties of both the aromatic ring and the distal amine functional group.

Electronic Effect on the Aromatic Ring: The primary effect of the chlorine atoms is the strong inductive electron withdrawal from the dichlorophenyl ring. This deactivation significantly reduces the rate of electrophilic aromatic substitution reactions, as noted in section 3.3. While they are ortho, para-directors, their deactivating nature is the dominant factor controlling reactivity.

Effect on Amine Nucleophilicity: The electron-withdrawing field effect of the dichlorophenyl group can be transmitted through the methylene (B1212753) spacer to the nitrogen atom. This reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to an analogue without electron-withdrawing groups (e.g., N-benzyl-1-phenylmethanamine). researchgate.netcanterbury.ac.nz This may result in slower reaction rates for nucleophilic processes like alkylation and acylation. Studies on substituted benzylamines reacting with electrophiles have quantitatively shown that electron-withdrawing groups decrease the reaction rate. researchgate.net

Influence on Redox Properties: The electronic environment influences the oxidation potential of the molecule. The electron-withdrawing chlorine atoms can make the molecule slightly more difficult to oxidize at the amine center compared to non-halogenated analogues.

Chemical Stability: The aryl-chlorine bonds are robust and are not typically cleaved under the oxidative, reductive, or nucleophilic/electrophilic reaction conditions described for the amine functionality. This stability allows the dichlorophenyl moiety to be carried through various synthetic transformations unchanged.

Computational Chemistry and in Silico Analysis of N Benzyl 1 2,4 Dichlorophenyl Methanamine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory serves as a powerful tool for examining the electronic structure and ground-state properties of molecules. researchgate.net For N-benzyl-1-(2,4-dichlorophenyl)methanamine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), are instrumental in elucidating its fundamental chemical characteristics. researchgate.netnih.gov

Elucidation of Molecular Structure and Geometry

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures, as specific experimental data for this compound is not readily available.

ParameterPredicted Value
C-N Bond Length (amine)~1.47 Å
C-C Bond Length (aromatic)~1.39 Å
C-Cl Bond Length~1.74 Å
C-N-C Bond Angle~112°
Dihedral Angle (Phenyl-CH2-N-CH2)Variable

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the benzyl (B1604629) and amine moieties, which are more electron-rich. Conversely, the LUMO is likely to be distributed over the dichlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These values are hypothetical and serve to illustrate the concept.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Topological Studies of Electron Density and Weak Interactions (e.g., ELF, LOL, ALIE, RDG)

Topological analyses of the electron density, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), offer a visual and quantitative method for understanding chemical bonding. These methods partition the molecular space into regions of high electron localization, corresponding to atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL analyses would map the covalent bonds within the phenyl rings, the C-N and C-H bonds, and the lone pair on the nitrogen atom.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. An RDG analysis of this compound would likely reveal weak intramolecular interactions between the two aromatic rings, contributing to the stability of its preferred conformation.

Molecular Docking Simulations for Receptor and Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme active site. chemrevlett.com This method is invaluable in drug discovery for identifying potential drug candidates. For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein can be predicted. The presence of the benzyl and dichlorophenyl groups suggests that hydrophobic interactions would play a significant role in its binding to protein pockets. The nitrogen atom could act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

In Silico Prediction of Pharmacokinetic Relevance

The pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using various computational models. researchgate.netnih.gov These in silico predictions are crucial in the early stages of drug development to assess the druglikeness of a compound. For this compound, ADMET prediction tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. semanticscholar.orgrsc.org The lipophilicity, conferred by the aromatic rings, and the presence of polar functional groups will influence these properties.

Table 3: Predicted ADMET Properties for this compound (Illustrative) Note: This data is for illustrative purposes and based on general predictions for similar chemical structures.

PropertyPredicted Outcome
Oral BioavailabilityModerate
Blood-Brain Barrier PenetrationLikely
CYP450 InhibitionPossible
Ames MutagenicityUnlikely
hERG InhibitionLow to Moderate Risk

Medicinal Chemistry Applications and Therapeutic Development Based on N Benzyl 1 2,4 Dichlorophenyl Methanamine

Role as a Key Intermediate in Pharmaceutical Synthesis

There is no publicly available scientific literature or patent documentation that identifies N-benzyl-1-(2,4-dichlorophenyl)methanamine as a key intermediate in the synthesis of any known pharmaceutical compounds. While the synthesis of related benzylamine (B48309) and dichlorophenyl moieties is well-documented for various drugs, this specific molecule is not cited as a precursor or a significant building block in their production.

Scaffold for Drug Discovery and Development Initiatives

The this compound framework has not been reported as a privileged scaffold in drug discovery initiatives. A survey of medicinal chemistry literature does not yield any examples of compound libraries or lead optimization programs centered around this specific molecular structure. Consequently, there are no research findings to present regarding its potential as a basis for developing new drugs.

Exploration of Polypharmacological Potential of Derivatives

Given the absence of any synthesized or studied derivatives of this compound in the available literature, there has been no exploration of their polypharmacological potential. The concept of a single compound acting on multiple biological targets has not been applied to this particular chemical series, as the series itself does not appear to have been created or investigated.

Advanced Spectroscopic and Analytical Characterization in N Benzyl 1 2,4 Dichlorophenyl Methanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For N-benzyl-1-(2,4-dichlorophenyl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and 2,4-dichlorophenyl groups, as well as the methylene (B1212753) bridges and the amine proton. The protons on the aromatic rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons of the unsubstituted phenyl ring of the benzyl group are expected to appear as a multiplet. The three aromatic protons of the 2,4-dichlorophenyl ring would show a more complex splitting pattern due to their distinct chemical environments. The two methylene groups adjacent to the nitrogen atom would likely appear as singlets in the range of 3.5 to 4.5 ppm. The amine proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) 7.20-7.40 Multiplet
Aromatic (C₆H₃Cl₂) 7.10-7.50 Multiplet
Methylene (CH₂-Ph) ~3.8 Singlet
Methylene (CH₂-ArCl₂) ~3.9 Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. It is expected to show distinct signals for each carbon atom in a unique electronic environment. The aromatic carbons would resonate in the downfield region (120-140 ppm), with the carbons bearing chlorine atoms showing shifts influenced by the halogen's electronegativity. The two methylene carbons would appear in the aliphatic region, typically between 40 and 60 ppm.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 127-140
Aromatic (C₆H₃Cl₂) 127-138
Methylene (CH₂-Ph) ~54

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would primarily show correlations between the coupled protons on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. This would be useful to confirm the spatial relationship between the protons of the benzyl and 2,4-dichlorophenylmethyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals, allowing for unambiguous assignment of the methylene carbons and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons in the aromatic rings and confirming the connectivity of the methylene groups to the respective aromatic rings.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺).

The fragmentation pattern would likely involve the cleavage of the C-N bonds. Key fragmentation pathways would include the formation of the benzyl cation (C₇H₇⁺) at m/z 91, which would likely rearrange to the stable tropylium ion. Another significant fragment would be the 2,4-dichlorobenzyl cation (C₇H₅Cl₂⁺). Other fragments resulting from the loss of hydrogen and other small molecules would also be observed.

Predicted Key Mass Fragments

Fragment m/z
[C₁₄H₁₃Cl₂N]⁺ (Molecular Ion) 265
[C₇H₅Cl₂CH₂]⁺ 159

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic rings, and C-N bond.

Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600
C-N Stretch 1020-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of two aromatic rings would lead to absorptions in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the benzene (B151609) and dichlorobenzene rings. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substitution on the benzene rings.

Table of Chemical Compounds

Compound Name
This compound
Benzylamine (B48309)
2,4-Dichlorobenzylamine
N-benzyl-2-chloroaniline
N-benzyl-4-chloroaniline

Future Perspectives and Emerging Research Avenues for N Benzyl 1 2,4 Dichlorophenyl Methanamine

Development of Green Chemistry Approaches for Synthesis

The future synthesis of N-benzyl-1-(2,4-dichlorophenyl)methanamine and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. Traditional synthetic routes for benzylamines often involve harsh reagents and generate significant waste. Emerging research focuses on developing more sustainable methodologies.

Key green chemistry approaches applicable to the synthesis of this compound could include:

Catalytic Hydrogenation: Utilizing heterogeneous catalysts, such as nickel or copper, for the reductive amination of 2,4-dichlorobenzaldehyde (B42875) with benzylamine (B48309). researchgate.netacs.orghw.ac.uk This method avoids the use of stoichiometric reducing agents, which are common in classical methods.

Borrowing Hydrogen Methodology: This elegant approach involves the direct coupling of benzyl (B1604629) alcohols with amines, where a catalyst "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. researchgate.netacs.orgrug.nl The hydrogen is then returned to reduce the resulting imine to the final amine product, with water as the only byproduct.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral amines, which is particularly important if stereoisomers of this compound show different biological activities.

These green approaches not only minimize waste but can also lead to higher efficiency and safety in the production of this compound and related compounds.

Table 1: Comparison of Potential Green Synthesis Routes for this compound

Synthesis RouteCatalyst/ReagentAdvantagesDisadvantages
Catalytic HydrogenationNickel, CopperHigh atom economy, avoids stoichiometric reductantsMay require high pressure and temperature
Borrowing HydrogenRuthenium, Iridium complexesWater as the only byproduct, high atom economyCatalysts can be expensive
BiocatalysisTransaminasesHigh stereoselectivity, mild reaction conditionsSubstrate scope can be limited

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govresearchgate.netzenodo.org For a compound like this compound, these computational tools can be instrumental in several areas:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential therapeutic effects and off-target toxicities of this compound. researchgate.net This can help prioritize experimental studies and reduce the number of costly and time-consuming laboratory tests.

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov These models can explore a vast chemical space to identify promising new drug candidates.

Structure-Activity Relationship (SAR) Studies: Machine learning can help elucidate complex SARs, identifying which structural features of the this compound scaffold are most important for its biological activity. acs.org This knowledge can guide the rational design of more effective analogues.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the drug discovery process and increase the likelihood of developing a successful therapeutic agent. cam.ac.uknih.gov

Table 2: Applications of AI/ML in the Development of this compound

ApplicationAI/ML TechniquePotential Outcome
Target IdentificationDeep Learning, Network AnalysisIdentification of novel biological targets
Virtual ScreeningSupport Vector Machines, Neural NetworksPrioritization of compounds for experimental testing
ADMET PredictionQuantitative Structure-Property Relationship (QSPR)Early assessment of drug-like properties
De Novo DesignGenerative Adversarial Networks (GANs)Design of novel, optimized molecular structures

Targeted Delivery Systems for Enhanced Biological Efficacy

To maximize the therapeutic effect of this compound while minimizing potential side effects, advanced drug delivery systems can be employed. walshmedicalmedia.com These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue.

Potential targeted delivery strategies for this compound include:

Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles, such as liposomes, polymeric nanoparticles, or magnetic nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. rsc.orgmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells. walshmedicalmedia.com

Prodrug Approaches: The chemical structure of this compound could be modified to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form by specific enzymes. This can enhance the drug's therapeutic index.

Stimuli-Responsive Systems: These are "smart" delivery systems that release the drug in response to specific stimuli in the microenvironment of the target tissue, such as a change in pH or the presence of certain enzymes. nih.govnih.gov

By utilizing these targeted delivery technologies, the therapeutic potential of this compound could be significantly enhanced.

Table 3: Overview of Targeted Delivery Systems for this compound

Delivery SystemTargeting MechanismPotential Advantages
LiposomesPassive (EPR effect) and active (ligand-mediated)Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs
Polymeric NanoparticlesPassive and activeTunable drug release, high drug loading capacity
Magnetic NanoparticlesMagnetic field guidanceSpatially controlled drug delivery
ProdrugsEnzyme-specific activationReduced systemic toxicity, improved therapeutic index

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial therapeutic applications of this compound might be in a specific area, its full potential may lie in other, as-yet-unexplored, therapeutic indications. Research into the biological activities of structurally similar benzylamine derivatives has revealed a wide range of pharmacological effects. researchgate.netwikipedia.orgnih.gov

Future research should focus on:

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of this compound in human cells. This could reveal novel mechanisms of action and suggest new therapeutic applications.

Phenotypic Screening: Testing the compound in a broad range of cell-based assays that model different diseases to identify unexpected therapeutic activities.

In Silico Target Prediction: Using computational tools to predict potential biological targets based on the compound's chemical structure. biointerfaceresearch.comubaya.ac.id

The exploration of novel biological targets could lead to the repurposing of this compound for new therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, or infectious diseases. For instance, some benzylamine derivatives have shown activity as monoamine oxidase inhibitors, suggesting potential applications in neurology. wikipedia.org Others have demonstrated antimicrobial or anticancer properties. researchgate.netnih.gov

Table 4: Potential Novel Biological Targets and Therapeutic Areas for this compound Based on Analogous Compounds

Compound ClassPotential Biological TargetPotential Therapeutic Area
Substituted BenzylaminesMonoamine Oxidase (MAO)Neurological Disorders
Dichlorophenyl DerivativesP2X7 ReceptorInflammatory Diseases
N-aryl-N'-benzylurea DerivativesProtein KinasesOncology
Benzylamine DerivativesVarious bacterial enzymesInfectious Diseases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-1-(2,4-dichlorophenyl)methanamine, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via reductive amination between 2,4-dichlorobenzaldehyde and benzylamine. describes a Pd/NiO-catalyzed reductive amination under hydrogen atmosphere, yielding 90% isolated purity after filtration and evaporation. For cyclopropane-containing analogs (e.g., cyclopropyl derivatives), cyclopropanation of α,β-unsaturated precursors using strong bases like NaH is critical, followed by halogenation to introduce dichlorophenyl groups .
  • Purity Optimization : Recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane) are standard. Automated continuous-flow reactors improve scalability and consistency in industrial settings .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzyl, dichlorophenyl, and methanamine moieties. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.2–7.4 ppm), while the benzyl CH2_2 resonates at δ 3.8–4.1 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ ≈ 296 m/z) validates molecular weight .

Advanced Research Questions

Q. How does the 2,4-dichlorophenyl substitution pattern influence biological activity compared to other halogenated analogs?

  • Structural-Activity Relationship (SAR) : The 2,4-dichloro configuration enhances lipophilicity and receptor binding. shows that N-benzyl derivatives with 2,4-dichlorophenyl groups exhibit higher 5-HT2C_{2C} binding affinity (Ki = 24 nM) compared to 2,3-dichloro (Ki = 23 nM) or methoxy-substituted analogs. The chlorine atoms stabilize π-π interactions with aromatic residues in receptor pockets .
  • Comparative Data :

SubstituentReceptor (5-HT2C_{2C}) Ki (nM)
2,4-dichloro24 (N-benzyl derivative)
2,3-dichloro23
4-methoxy>100

Q. What is the mechanism of interaction between this compound and serotonin receptors?

  • Binding Studies : The compound acts as a partial agonist at 5-HT2C_{2C} receptors. Molecular docking simulations suggest the dichlorophenyl group occupies a hydrophobic subpocket, while the benzylamine moiety forms hydrogen bonds with Ser3.36 and Asp3.32 residues .
  • Functional Assays : In vitro cAMP assays (using CHO-K1 cells expressing 5-HT2C_{2C}) show EC50_{50} values of ~50 nM, indicating moderate potency. Competitive binding assays with 3H^3H-mesulergine further confirm receptor occupancy .

Q. How do stereochemical variations (e.g., cyclopropyl ring conformation) affect pharmacological properties?

  • Stereochemical Impact : highlights that the (1R,2R)-cyclopropyl configuration in analogs increases 5-HT2C_{2C} selectivity over 5-HT2A_{2A} by 10-fold. The rigid cyclopropane ring restricts rotational freedom, optimizing ligand-receptor complementarity.
  • Experimental Design : Enantioselective synthesis (e.g., chiral oxazaborolidine catalysts) generates stereoisomers for comparative activity profiling .

Methodological Considerations

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Data Discrepancies : Variations in receptor binding affinities may arise from assay conditions (e.g., cell line differences, radioligand choice). For example, Ki values for 5-HT2C_{2C} range from 24 nM () to 50 nM () due to divergent protocols.
  • Resolution : Standardize assays using identical cell lines (e.g., HEK-293T) and reference ligands (e.g., 3H^3H-LSD). Meta-analysis of dose-response curves improves reliability .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Derivatization Strategies :

  • Bioisosteric Replacement : Substitute the benzyl group with pyridyl ( ) to enhance solubility.
  • Cyclopropyl Ring Addition : Introduce cyclopropane () to reduce oxidative metabolism.
  • Deuterium Labeling : Replace labile hydrogens (e.g., CH2_2 in methanamine) with deuterium to prolong half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.